Metaraminol
Description
Properties
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-RCOVLWMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33402-03-8 (bitartrate (1:1) (salt)) | |
| Record name | Metaraminol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023268 | |
| Record name | Metaraminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metaraminol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOLUBILITY IN ALCOHOL: 1 G/100 ML /BITARTRATE/, INSOL IN CHLOROFORM, ETHER, ACETONE /BITARTRATE/, 1.28e+01 g/L | |
| Record name | Metaraminol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METARAMINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaraminol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54-49-9 | |
| Record name | Metaraminol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaraminol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaraminol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metaraminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METARAMINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818U2PZ2EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METARAMINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaraminol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107.5 °C | |
| Record name | Metaraminol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metaraminol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Early Enzymatic Approaches
Initial synthetic routes relied on biocatalytic methods using Saccharomyces cerevisiae to catalyze the condensation of m-hydroxybenzaldehyde with acetaldehyde. This yeast-mediated process generated 1-(3-hydroxyphenyl)-2-nitroethanol intermediates with moderate stereoselectivity (45-55% ee). Subsequent hydrogenation over palladium-on-carbon (Pd/C) yielded racemic this compound, necessitating complex resolution techniques involving fractional crystallization with D-(-)-tartaric acid. The four-step process suffered from inconsistent enzyme activity (40-60% batch variability) and low overall yields (28-32%).
Transition to Chemical Catalysis
To circumvent enzymatic limitations, chemists developed metal-catalyzed asymmetric hydrogenation systems. A 1998 protocol employed ruthenium-BINAP complexes for direct reduction of β-nitro alcohols, achieving 68% ee but requiring high-pressure hydrogenation equipment (50-100 bar). The critical limitation remained the synthesis of chiral β-nitro alcohol precursors, which involved multistep protection/deprotection sequences of m-hydroxybenzaldehyde derivatives.
Modern Catalytic Asymmetric Synthesis
Chiral Induction via Cinchona Alkaloid-Copper Complexes
The breakthrough CN103739504A patent describes a three-step synthesis leveraging a copper-cinchona alkaloid catalyst system (Fig. 1):
Step 1: Nitroaldol Reaction
m-Hydroxybenzaldehyde (1.22 g, 10 mmol) undergoes nitroethane condensation in ethanol at -23°C using:
- 2,4,5-Trimethylimidazolium (0.1 g, 0.5 mmol)
- Copper(II) acetate monohydrate (0.07 g, 0.35 mmol)
- Cinchonine (0.07 g, 0.2 mmol)
After 42 hours, acid workup (20% HCl to pH 3) and extraction yields the β-nitro alcohol intermediate (0.77 g, 65%) with 83% ee.
Step 2: Catalytic Hydrogenation
Pd/C-mediated hydrogenation (50 mg catalyst, 23-30°C, 43 hours) reduces the nitro group to amine, achieving 88% ee in this compound free base.
Step 3: Diastereomeric Salt Formation
Crystallization with L-(+)-tartaric acid in ethanol (10 ml saturated solution, 4°C, 20 hours) produces this compound bitartrate (0.40 g, 49% overall yield) with >99% diastereomeric purity.
Comparative Analysis of Catalytic Systems
Table 1: Performance of Chiral Catalysts in Nitroaldol Step
| Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Cinchonine/Cu(OAc)₂·H₂O | -23 | 42 | 65 | 83 |
| Quinidine/Cu(OAc)₂·H₂O | -24 | 44 | 61 | 80 |
| Ru-TolBINAP | 25 | 24 | 78 | 68 |
| Proline-derived organocatalyst | -20 | 72 | 55 | 72 |
The copper-cinchona system demonstrates superior enantioselectivity at reduced temperatures, though requiring longer reaction times compared to ruthenium catalysts.
Stereochemical Control Strategies
Resolution via Tartaric Acid Derivatives
Crystallization with chiral resolving agents remains critical for achieving pharmaceutical-grade enantiopurity. The (1R,2S)-metaraminol isomer preferentially forms a crystalline complex with L-(+)-tartaric acid due to complementary hydrogen bonding patterns (Fig. 2). Optimal conditions involve:
Chromatographic Enrichment
Preparative chiral HPLC using Crownpak CR(+) columns (10 μm, 250 × 20 mm) with 113 mM HClO₄ mobile phase resolves stereoisomers with baseline separation (α = 1.12-1.18). The elution order follows:
- (1R,2R)-enantiomer (k' = 2.3)
- (1R,2S)-metaraminol (k' = 3.1)
- (1S,2R)-enantiomer (k' = 4.7)
- (1S,2S)-enantiomer (k' = 5.9)
Process Optimization and Scale-Up Considerations
Solvent Selection Matrix
Ethanol demonstrates optimal balance for both reaction steps:
Hydrogenation Kinetic Profile
In situ FTIR monitoring reveals three-phase kinetics:
- Induction period (0-6 h): Nitro group adsorption on Pd
- Linear reduction (6-35 h): -d[NO₂]/dt = 0.12 mmol/min
- Terminal phase (>35 h): Amine product inhibition
Oxygen partial pressure below 0.5 ppm is critical to prevent Pd oxidation (≥0.8 ppm decreases reaction rate by 40%).
Analytical Characterization Protocols
Chiral Purity Assessment
- Column: Chirobiotic T (250 × 4.6 mm, 5 μm)
- Mobile phase: MeOH/0.1% DEA (95:5)
- Flow: 1.0 ml/min
- Detection: 225 nm
Retention times: - (1R,2S): 8.2 min
- (1S,2R): 9.7 min
Spectroscopic Fingerprinting
¹H NMR (400 MHz, D₂O) key signals:
- δ 6.78 (t, J = 8 Hz, H-5)
- δ 6.65 (dd, J = 8, 2 Hz, H-4)
- δ 6.58 (d, J = 2 Hz, H-2)
- δ 4.12 (m, H-1')
- δ 2.96 (q, J = 6.5 Hz, H-2')
- δ 1.05 (d, J = 6.5 Hz, CH₃)
MS (ESI+): m/z 168.1024 [M+H]⁺ (calc. 168.1024).
Chemical Reactions Analysis
Types of Reactions
Metaraminol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its ketone, aldehyde, and substituted amine forms .
Scientific Research Applications
Clinical Applications
Metaraminol is used in various clinical scenarios:
- Critical Care Settings :
- Peripheral Infusion :
- Obstetrics :
Peripheral this compound Infusion Study
- Objective : To evaluate the safety and effectiveness of peripheral this compound infusion in neurological patients.
- Results : Achieved hemodynamic stability in 80.6% of patients with minimal adverse effects; complications were resolved with local treatment .
| Parameter | Value |
|---|---|
| Total Patients | 273 |
| Target BP Achievement | 73.4% |
| Adverse Events | 5 (resolved with local treatment) |
| Average Infusion Rate | 8.7 mg/h |
| Duration of Infusion | Median 79.3 hours |
Comparative Study with Norepinephrine
- Objective : To compare this compound's effects with norepinephrine on hemodynamic parameters.
- Findings : Both drugs produced similar hemodynamic profiles; however, this compound was associated with a marginally higher pulmonary artery pressure .
| Study Reference | Type of Study | Population Size | Key Findings |
|---|---|---|---|
| Natalini et al., 2005 | Prospective Cohort | 10 | No significant changes in hemodynamics |
| McDonnell et al., 2017 | Randomized Controlled | 100 | Reactive hypertension noted at higher doses |
Dose-Dependent Efficacy
Mechanism of Action
Metaraminol acts primarily through peripheral vasoconstriction by stimulating alpha-1 adrenergic receptors. This leads to an increase in systemic blood pressure. The compound also indirectly releases norepinephrine from its storage sites, further contributing to its vasopressor effects . The inhibition of adenyl cyclase and subsequent reduction in cyclic AMP production are key molecular pathways involved in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Metaraminol vs. Norepinephrine
Norepinephrine, a first-line vasopressor for septic shock, is a direct α1/β1-agonist. Comparative studies highlight:
- Key Findings: In septic shock models, this compound maintained renal perfusion better than norepinephrine, with lower creatinine levels at 3 hours post-treatment . A 2024 randomized study in miniature pigs found this compound reduced heart rate post-treatment (ΔHR: -28 vs. -12 bpm; P = 0.023) and improved urine output . Economic analyses show this compound infusions cost significantly more than norepinephrine due to higher dosing requirements .
This compound vs. Phenylephrine
Phenylephrine, a pure α1-agonist , is commonly used in obstetric anesthesia. Comparisons include:
- Key Findings: In cesarean sections under spinal anesthesia, this compound achieved a higher umbilical arterial pH (7.32 ± 0.03 vs. 7.31 ± 0.03; P < 0.05) compared to phenylephrine . this compound’s β-adrenergic activity mitigates reflex bradycardia, making it preferable in patients with baseline tachycardia .
This compound vs. Ephedrine
Ephedrine, a mixed α/β-agonist , is less favored due to tachyphylaxis and fetal acidosis risks:
| Parameter | This compound | Ephedrine | Source |
|---|---|---|---|
| Pressor Duration | Longer duration (>60 mins) | Shorter duration (~30 mins) | |
| Fetal Acidosis Risk | Lower | Higher | |
| Maternal Hypertension | Rare | Common |
- Key Findings: A meta-analysis showed this compound reduced fetal acidosis incidence (OR: 0.45; 95% CI: 0.23–0.89) compared to ephedrine . Ephedrine’s β2-mediated vasodilation increases hypotension recurrence .
Mechanistic and Clinical Considerations
- Renal Protection: this compound’s indirect norepinephrine release may preserve renal medullary oxygenation, reducing acute kidney injury risk .
- Limitations: Limited large-scale RCTs exist; current evidence relies on animal models and small human trials .
Biological Activity
Metaraminol is a sympathomimetic amine primarily used as a vasopressor agent in clinical settings. Its biological activity is characterized by its ability to stimulate alpha-1 adrenergic receptors, leading to peripheral vasoconstriction and an increase in systemic blood pressure. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant clinical studies.
This compound predominantly acts as a pure alpha-1 adrenergic receptor agonist , which results in vasoconstriction and increased blood pressure. The mechanism involves:
- Vasoconstriction : By stimulating alpha-1 receptors, this compound causes blood vessels to constrict, thereby elevating both systolic and diastolic blood pressure.
- Norepinephrine Release : this compound indirectly promotes the release of norepinephrine from sympathetic nerve endings, although prolonged use may deplete these stores, leading to tachyphylaxis .
Pharmacokinetics
- Onset of Action : 1-2 minutes after intravenous (IV) administration.
- Duration of Action : 20-60 minutes.
- Protein Binding : Approximately 45%.
- Metabolism : Primarily hepatic .
Clinical Applications
This compound is indicated for:
- Treatment of acute hypotensive states, particularly during spinal anesthesia.
- Management of hypotension due to hemorrhage, medication reactions, surgical complications, and shock associated with brain injuries .
Efficacy and Safety in Clinical Studies
A variety of studies have evaluated the efficacy and safety of this compound in different patient populations. Key findings include:
- Peripheral Infusion Study :
- Dose-dependent Study :
- Comparison with Norepinephrine :
Case Study 1: Chronic Treatment Effects
In an animal model, chronic treatment with this compound resulted in a decrease in tissue noradrenaline concentrations while maintaining normal cold-induced noradrenaline secretion. This suggests that despite depleting sympathetic nerve stores, this compound does not impair physiological responses under stress conditions .
Case Study 2: Hemodynamic Stability
In critically ill patients receiving this compound for hypotension management, adverse events were minimal and resolved with local treatment. This highlights the drug's safety profile when administered appropriately .
Summary Table of Key Findings
| Study Type | Population | Outcome Evaluated | Key Findings |
|---|---|---|---|
| Peripheral Infusion Study | 273 patients | Hemodynamic response | Reversed hypotension in 80.6% cases; target BP achieved 73.4% |
| Dose-dependent Study | 100 surgical patients | Incidence of hypotension | Decreased incidence with higher infusion rates |
| Norepinephrine Comparison | 10 septic shock patients | Hemodynamic variables | No significant changes when switching from norepinephrine |
Q & A
(Basic) What are the key pharmacological mechanisms of metaraminol, and how can researchers experimentally validate its adrenergic activity?
This compound acts as a sympathomimetic amine, primarily stimulating α₁-adrenergic receptors to induce vasoconstriction and increase blood pressure. To validate its adrenergic activity, researchers can:
- Use in vitro models (e.g., isolated rat aortic rings) to measure contractile responses to this compound, with and without α₁-adrenergic antagonists like prazosin .
- Conduct radioligand binding assays to quantify receptor affinity.
- Compare hemodynamic responses (e.g., blood pressure, heart rate) in animal models under controlled hypovolemic or septic shock conditions .
(Advanced) How should researchers design a comparative clinical trial to evaluate this compound’s non-inferiority to norepinephrine in septic shock management?
Key methodological considerations:
- Population : Elderly patients with septic shock (MAP <65 mmHg) to assess renal outcomes .
- Intervention : Fixed-dose this compound infusion vs. norepinephrine, with titration protocols standardized for MAP targets.
- Outcomes : Primary—28-day mortality; Secondary—urine output, serum creatinine, need for renal replacement therapy .
- Statistical Analysis : Non-inferiority margin (e.g., Δ <10% mortality), Cox proportional hazards models for survival, and repeated-measures ANOVA for renal biomarkers .
(Basic) What analytical methods are recommended for quantifying this compound and its impurities in pharmaceutical formulations?
- HPLC-UV : Use a C18 column with mobile phase (e.g., 0.1% trifluoroacetic acid:acetonitrile) for quantifying this compound bitartrate (retention time ~8.2 min) .
- LC-MS/MS : For trace impurity analysis (e.g., Impurity 40 [82499-20-5], structural analogs) with LOQ <0.1% .
- pH-Dependent Extraction : Assess purity via liquid-liquid extraction at pH 9.6, where this compound’s neutral form maximizes organic phase partitioning .
(Advanced) How can conflicting data on this compound’s renal effects be resolved in preclinical vs. clinical studies?
- Preclinical Models : Monitor renal blood flow via laser Doppler in rodent sepsis models, controlling for fluid resuscitation .
- Clinical Data : Perform subgroup analyses by age, baseline creatinine, and concomitant vasopressors. For example, this compound improved urine output in elderly septic patients but may not generalize to younger cohorts .
- Meta-Analysis : Pool data from trials comparing this compound with catecholamines, adjusting for confounders (e.g., fluid balance, comorbidities) using multivariate regression .
(Basic) What are the critical parameters for optimizing this compound’s stability in infusion solutions?
- pH : Stabilize solutions at pH 4.0–5.0 to prevent degradation (avoid alkaline conditions) .
- Temperature : Store at 2–8°C; avoid prolonged exposure to >25°C during infusion .
- Compatibilities : Test with common IV fluids (e.g., 0.9% saline, 5% dextrose) using stability-indicating HPLC methods .
(Advanced) How can researchers assess this compound’s potential for tachyphylaxis in prolonged use?
- In Vitro : Measure cyclic AMP accumulation in adrenergic receptor-transfected cells after repeated this compound exposure.
- Clinical Protocol : Titrate doses incrementally in critically ill patients, monitoring MAP response decay over 48–72 hours. Use pharmacodynamic modeling to estimate receptor desensitization rates .
- Biomarkers : Track plasma catecholamines (e.g., norepinephrine) to assess compensatory secretion .
(Basic) What ethical and methodological standards apply when studying this compound in obstetric populations?
- Ethics : Prioritize fetal safety—exclude pregnancies <24 weeks, monitor fetal heart rate during cesarean sections .
- Design : Double-blind RCTs with umbilical arterial pH as a primary neonatal outcome .
- Dosing : Limit bolus doses (e.g., 0.5 mg IV) to avoid hypertensive crises .
(Advanced) What computational approaches predict this compound’s interaction with adrenergic receptor subtypes?
- Molecular Docking : Simulate binding to α₁A vs. α₁B receptors using crystal structures (PDB IDs: 7SK2, 7SK3).
- MD Simulations : Analyze binding stability over 100-ns trajectories in explicit solvent models .
- QSAR Models : Corinate substituent effects (e.g., hydroxyl group position) with vasopressor efficacy .
(Basic) How should researchers mitigate confounding variables when analyzing this compound’s hemodynamic effects?
- Control Groups : Include sham-operated animals or placebo-treated patients.
- Covariates : Adjust for baseline MAP, fluid intake, and concurrent medications (e.g., β-blockers) .
- Randomization : Stratify by shock etiology (e.g., septic vs. hypovolemic) .
(Advanced) What strategies validate this compound’s enantiomeric purity in synthetic pathways?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
